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A comprehensive review of the preclinical data on the novel c-Met/TRK inhibitor, 1D228,

reveals promising anti-tumor efficacy. This guide synthesizes the available experimental

evidence, offering a comparative perspective against other targeted therapies and

underscoring the need for further independent validation.

Published research presents 1D228 as a potent dual inhibitor of c-Met and Tropomyosin

receptor kinase (TRK), key signaling pathways implicated in tumor growth, proliferation, and

angiogenesis.[1][2][3] The primary data available for 1D228 originates from a single study by

An et al., which provides a detailed investigation of its activity in preclinical models of gastric

and liver cancer.[1] This guide, therefore, serves as a detailed summary of these initial findings

and a comparative analysis against the alternatives tested in the same study, namely Tepotinib

and the combination of Larotrectinib and Tepotinib.

Comparative In Vitro Efficacy
The initial in vitro evaluation of 1D228 demonstrated its potent inhibitory activity against c-Met

kinase and cancer cell proliferation. When compared to Tepotinib, a known c-Met inhibitor,

1D228 exhibited a lower IC50 value, indicating higher potency.[1]
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Compound Target Kinase IC50 (nM)[1] Cell Line IC50 (nM)[1]

1D228 c-Met 0.98 MHCC97H 4.3

MKN45 1.0

Tepotinib c-Met 3.7 MHCC97H 13

MKN45 1.65

In addition to its effect on c-Met, 1D228 also showed inhibitory activity against TRK kinases.[1]

Compound Target Kinase IC50 (nM)[1]

1D228 TRKA 111.5

TRKB 23.68

TRKC 25.48

In Vivo Anti-Tumor Activity
In xenograft models of gastric (MKN45) and liver (MHCC97H) cancer, 1D228 demonstrated

robust tumor growth inhibition (TGI) that was significantly greater than that observed with

Tepotinib at the same dosage.[1][2]

Cancer Model Treatment Dosage TGI (%)[1][2]

Gastric (MKN45) 1D228 8 mg/kg/d 94.8

Tepotinib 8 mg/kg/d 67.61

Liver (MHCC97H) 1D228 4 mg/kg/d 93.4

Tepotinib 4 mg/kg/d 63.9

Furthermore, in the MKN45 gastric cancer model, monotherapy with 1D228 was reported to

have stronger anti-tumor activity and lower toxicity compared to the combination of

Larotrectinib (a TRK inhibitor) and Tepotinib.[1][3]
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Mechanism of Action: Dual Inhibition of c-Met and
TRK Signaling
1D228 exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRKB.[1]

This dual inhibition blocks downstream signaling pathways that are crucial for cancer cell

proliferation and survival. The study by An et al. suggests that in some cancers, TRKB

activation may be dependent on c-Met activity, highlighting the potential advantage of a dual

inhibitor like 1D228.[1]
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Fig. 1: Simplified signaling pathway of 1D228 and comparators.

Experimental Protocols
The findings presented are based on a series of in vitro and in vivo experiments as detailed by

An et al.[1]

In Vitro Kinase and Cell Proliferation Assays:
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Kinase Inhibition Assay: The inhibitory activity of 1D228 and Tepotinib against c-Met and

TRK kinases was determined using biochemical assays.

Cell Lines: Human hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cell

lines were used.

Proliferation Assay: The half-maximal inhibitory concentration (IC50) was determined using a

CCK-8 assay after treating the cells with varying concentrations of the compounds.

In Vivo Xenograft Studies:

Animal Model: Nude mice were used for the xenograft models.

Tumor Implantation: MHCC97H or MKN45 cells were subcutaneously injected into the mice.

Treatment: Once tumors reached a certain volume, mice were treated with 1D228, Tepotinib,

or a combination of Larotrectinib and Tepotinib.

Efficacy Assessment: Tumor volume and body weight were measured regularly to assess

tumor growth inhibition and toxicity.
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Fig. 2: Generalized workflow for in vivo xenograft studies.
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Conclusion and Future Directions
The initial preclinical data on 1D228 are promising, suggesting it may be a potent anti-tumor

agent with a favorable efficacy profile compared to Tepotinib and the combination of

Larotrectinib and Tepotinib in the models tested.[1] Its dual inhibitory action on c-Met and TRK

pathways presents a rational approach for cancers where these pathways are co-activated.[1]

However, it is crucial to emphasize that these findings are from a single study and await

independent validation. For researchers, scientists, and drug development professionals, the

data presented herein provides a strong foundation for further investigation into the therapeutic

potential of 1D228. Future independent studies are warranted to confirm these initial findings,

explore the activity of 1D228 in a broader range of cancer models, and further elucidate its

safety and pharmacokinetic profiles.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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